molecular formula C10H19NO3S2 B589645 (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N CAS No. 1404308-02-6

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N

Cat. No.: B589645
CAS No.: 1404308-02-6
M. Wt: 266.379
InChI Key: MXZPGYFBZHBAQM-KHWBWMQUSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is a stable isotope-labeled compound used primarily as a spin label in various scientific research applications. This compound is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in studying protein structures and dynamics .

Properties

CAS No.

1404308-02-6

Molecular Formula

C10H19NO3S2

Molecular Weight

266.379

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1

InChI Key

MXZPGYFBZHBAQM-KHWBWMQUSA-N

SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Synonyms

2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-15N;  MTSL-15N;  MTS-15N; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate with a nitrogen-15 isotope. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of the nitrogen-15 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity and isotopic labeling efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .

Scientific Research Applications

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in scientific research, including:

    Chemistry: As a spin label for studying molecular interactions and dynamics.

    Biology: In protein structure and function studies, particularly in electron paramagnetic resonance (EPR) spectroscopy.

    Medicine: For investigating the conformational changes in biomolecules related to diseases.

    Industry: In the development of new materials and sensors.

Mechanism of Action

The compound exerts its effects by specifically binding to thiol groups in proteins and other biomolecules. This binding forms a stable covalent bond, allowing researchers to study the structural and conformational dynamics of the labeled molecules. The molecular targets include cysteine residues in proteins, and the pathways involved often relate to the structural rearrangements and interactions of these proteins .

Comparison with Similar Compounds

Similar Compounds

  • (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
  • 2,2,5,5-tetramethyl-3-{[(methylsulfonyl)sulfanyl]methyl}-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl

Uniqueness

Compared to similar compounds, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is unique due to its stable isotope labeling, which enhances its utility in precise and quantitative studies. The nitrogen-15 isotope provides additional information in nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications, making it a versatile tool in various research fields .

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